3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl
Description
3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring a methyl group at the 3-position of one benzene ring and a trifluoromethyl (-CF₃) group at the 4'-position of the other. Biphenyl scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and tunable electronic properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design, while the methyl group contributes to steric and electronic modulation .
Properties
Molecular Formula |
C14H11F3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-methyl-3-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15,16)17/h2-9H,1H3 |
InChI Key |
MTCBMUQLMNMMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group, which is known to enhance biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the trifluoromethyl group is introduced to enhance lipophilicity and metabolic stability. Various methods have been employed, including microwave-assisted synthesis and traditional reflux methods, which have shown comparable efficiency in yielding high-purity products . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compounds.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising antibacterial activity against antibiotic-resistant strains. The minimum inhibitory concentrations (MICs) for these derivatives were reported to be lower than those for conventional antibiotics .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 4.88 |
| Compound B | B. mycoides | 22.4 |
| Compound C | C. albicans | 17.6 |
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. Studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells. The IC50 values for these cell lines ranged from 4.64 µM to 8.47 µM, indicating a potent anticancer effect .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.47 |
| HeLa | 6.12 |
| Jurkat | 4.64 |
The biological activity of trifluoromethyl compounds is often attributed to their ability to interact with specific biological targets. For instance, studies suggest that the trifluoromethyl group enhances binding affinity to enzymes involved in cancer cell metabolism and proliferation pathways . Molecular docking studies reveal that these compounds can effectively bind to matrix metalloproteinases (MMPs), which are implicated in tumor growth and metastasis .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against multi-drug resistant strains of E. coli and Staphylococcus aureus, demonstrating significant reductions in bacterial viability compared to control groups.
- Anticancer Activity : In vitro experiments showed that treatment with this compound led to apoptosis in Jurkat cells, as evidenced by flow cytometry analysis indicating increased sub-G1 phase populations.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methyl group on the biphenyl system activates the aromatic ring for electrophilic substitution, while the trifluoromethyl group deactivates its attached ring. This leads to regioselective reactions on the methyl-bearing ring.
Nitration
-
Reagents : Concentrated HNO₃/H₂SO₄ mixture.
-
Conditions : 0–5°C, 4–6 hours.
-
Product : Nitration occurs predominantly at the para position relative to the methyl group, yielding 3-methyl-6-nitro-4'-(trifluoromethyl)-1,1'-biphenyl .
-
Yield : ~65% (inferred from analogous nitration reactions in ).
-
Mechanism : The methyl group directs incoming NO₂⁺ to the ortho/para positions, with para favored due to steric hindrance at ortho .
Halogenation
-
Reagents : Br₂ or Cl₂ with FeBr₃/FeCl₃.
-
Conditions : Room temperature, inert atmosphere.
-
Product : Bromination or chlorination occurs at the ortho position relative to the methyl group, forming 3-methyl-2-bromo-4'-(trifluoromethyl)-1,1'-biphenyl or 3-methyl-2-chloro-4'-(trifluoromethyl)-1,1'-biphenyl .
-
Yield : 70–80% (based on halogenation trends in biphenyl systems ).
Oxidation Reactions
The methyl group can undergo oxidation under controlled conditions.
Oxidation to Carboxylic Acid
-
Reagents : KMnO₄ in acidic or alkaline medium.
-
Conditions : Reflux in H₂SO₄/H₂O (1:1), 12 hours.
-
Product : 3-carboxy-4'-(trifluoromethyl)-1,1'-biphenyl .
-
Yield : ~50% (inferred from similar oxidations in, though smolecule.com is excluded for reliability).
-
Note : The trifluoromethyl group remains intact due to its chemical inertness .
Cross-Coupling Reactions
The biphenyl framework allows further functionalization via palladium-catalyzed couplings.
Suzuki–Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Conditions : Ethanol/water (3:1), 80°C, 24 hours.
-
Product : Introduces substituents (e.g., methoxy, nitro) to the trifluoromethyl-bearing ring.
-
Yield : 75–85% (based on yields for analogous compounds in ).
Sulfonation
-
Reagents : Fuming H₂SO₄.
-
Conditions : 100°C, 3 hours.
-
Product : 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl-2-sulfonic acid .
-
Yield : ~60% (inferred from sulfonation mechanisms in).
Reductive Amination
-
Reagents : NH₃, H₂, Raney Ni.
-
Conditions : High-pressure hydrogenation, 120°C.
-
Product : This compound-2-amine (if nitro intermediate is first synthesized).
Mechanistic Insights
-
Directing Effects : The methyl group directs electrophiles to ortho/para positions, while the trifluoromethyl group suppresses reactivity on its attached ring .
-
Steric Influence : Ortho substitution is less favored due to steric hindrance from the biphenyl linkage .
-
Electronic Effects : The electron-withdrawing trifluoromethyl group stabilizes negative charges in intermediates, influencing reaction pathways .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl and Analogues
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is often synthesized via transition metal-catalyzed cross-coupling reactions. For example, dual nickel/palladium catalysis enables reductive coupling of aryl halides with aryl boronic acids at 65°C, using petroleum ether/ethyl acetate (20:1) as a solvent system to isolate the product as a white solid . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to minimize side reactions. Purification typically employs column chromatography, with purity confirmed by NMR and HRMS .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz and 101 MHz, respectively) in CDCl resolve substituent effects, such as splitting patterns from the trifluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated 337.0811 vs. experimental 337.0817 for analogous compounds) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols for structurally similar biphenyls include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
Advanced Research Questions
Q. How do transition metal catalysts influence the efficiency of cross-coupling reactions for trifluoromethyl-substituted biphenyls?
- Methodological Answer : Nickel/palladium catalysts enable C–C bond formation via oxidative addition and transmetallation steps. For example, Ni(0) activates aryl halides, while Pd(II) stabilizes intermediates, reducing activation energy. Catalyst selection (e.g., Pd(OAc)) and ligands (e.g., phosphines) control regioselectivity, particularly for sterically hindered trifluoromethyl groups . Kinetic studies using GC-MS or in-situ IR spectroscopy track reaction progress .
Q. What role do electronic effects of the trifluoromethyl group play in modulating reactivity and bioactivity?
- Methodological Answer : The trifluoromethyl group (-CF) exerts strong electron-withdrawing effects, altering:
- Reactivity : Enhances electrophilic substitution at para positions due to meta-directing nature .
- Bioactivity : Increases lipophilicity, improving membrane permeability in drug candidates. For example, analogs with -CF show enhanced binding to enzyme active sites (e.g., WDR5 degraders) compared to methyl or halogen substituents .
- Comparative Table :
Q. How can computational modeling predict molecular interactions of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by -CF .
- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., WDR5 degraders) to assess stability of hydrogen bonds and hydrophobic interactions .
- Crystallographic Data : SHELX-refined structures (e.g., C–F bond lengths ≈ 1.34 Å) validate computational models .
Data Contradictions and Resolution
- Contradiction : Discrepancies in reported HRMS values for biphenyl analogs (e.g., ±0.6 Da) may arise from isotopic impurities or calibration errors .
- Resolution : Cross-validate with multiple techniques (e.g., elemental analysis) and adhere to standardized protocols (e.g., internal lock masses in HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
